1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate
Overview
Description
1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate is a synthetic compound with the molecular formula C13H21F2NO4 and a molecular weight of 293.31 g/mol . This compound is characterized by its piperidine-based structure, which includes tert-butyl and ethyl groups, as well as two fluorine atoms. It is primarily used in scientific research, particularly in the fields of medicinal chemistry, organic chemistry, and material science.
Preparation Methods
The synthesis of 1-tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The reaction conditions often include the use of specific reagents and catalysts to ensure the correct substitution and fluorination of the piperidine ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity levels .
Chemical Reactions Analysis
1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with altered chemical properties .
Scientific Research Applications
1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Comparison with Similar Compounds
1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a similar piperidine-based structure but differs in the position and type of substituents.
1-tert-Butyl-3-ethyl 4-oxopiperidine-1,3-dicarboxylate: Another related compound with variations in the functional groups attached to the piperidine ring.
The uniqueness of this compound lies in its specific combination of tert-butyl, ethyl, and difluoro substituents, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZFIOMRZLJIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857252 | |
Record name | 1-tert-Butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356339-26-8 | |
Record name | 1-tert-Butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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